molecular formula C19H25NO B6297175 (S)-2-(N,N-Dibenzylamino)-3-methylbutanol CAS No. 123808-73-1

(S)-2-(N,N-Dibenzylamino)-3-methylbutanol

Cat. No.: B6297175
CAS No.: 123808-73-1
M. Wt: 283.4 g/mol
InChI Key: ZWLAXLXECFRUPM-UHFFFAOYSA-N
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Description

(S)-2-(N,N-Dibenzylamino)-3-methylbutanol is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a dibenzylamino group attached to a chiral center, making it an important intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(N,N-Dibenzylamino)-3-methylbutanol typically involves the reaction of a suitable chiral precursor with dibenzylamine. One common method is the enantioselective reduction of a corresponding ketone or aldehyde using a chiral catalyst. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) and reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale enantioselective hydrogenation processes. These processes utilize chiral catalysts and high-pressure hydrogen gas to achieve the desired enantiomeric purity. The choice of catalyst and reaction conditions is crucial to maximize yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(N,N-Dibenzylamino)-3-methylbutanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, DCM as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, THF as solvent.

    Substitution: Alkyl halides, DCM or ethanol as solvent.

Major Products

Scientific Research Applications

(S)-2-(N,N-Dibenzylamino)-3-methylbutanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-(N,N-Dibenzylamino)-3-methylbutanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into active sites of enzymes, influencing biochemical pathways. The dibenzylamino group can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(N,N-Dibenzylamino)-3-methylbutanol is unique due to its specific chiral configuration, which imparts distinct biological activities and reactivity compared to its enantiomer and other related compounds. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in various fields of research .

Properties

IUPAC Name

2-(dibenzylamino)-3-methylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-16(2)19(15-21)20(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,16,19,21H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLAXLXECFRUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111060-54-9
Record name (S)-2-(N,N-Dibenzylamino)-3-methylbutanol
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